Cas no 869318-90-1 (4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one)

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one structure
869318-90-1 structure
Product Name:4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
CAS-Nr.:869318-90-1
MF:C13H15F3O
MW:244.252814531326
CID:1082401
Update Time:2025-05-23

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
    • 4-methyl-1-[4-(trifluoromethyl)phenyl]-1-Pentanone
    • 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1-pentanone (ACI)
    • Inchi: 1S/C13H15F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9H,3,8H2,1-2H3
    • InChI-Schlüssel: ROHCWUUJCPYTBZ-UHFFFAOYSA-N
    • Lächelt: O=C(CCC(C)C)C1C=CC(C(F)(F)F)=CC=1

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019124355-5g
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
5g
$1057.00 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1491-10g
4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
10g
$1300 2023-09-07
Chemenu
CM244101-1g
4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
869318-90-1 95%
1g
$912 2023-03-05
1PlusChem
1P00H45D-250mg
4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
869318-90-1 95%
250mg
$192.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401443-250mg
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95+%
250mg
¥7044.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401443-1g
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95+%
1g
¥16463.00 2024-04-27
A2B Chem LLC
AH97729-250mg
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
250mg
$166.00 2024-04-19

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Copper(I)-catalyzed site-selective C(sp3)-H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T
Jin, Jianwen; et al, Nature Communications, 2021, 12(1),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referenz
Regioselective introduction of vinyl trifluoromethylthioether to remote unactivated C(sp3)-H bonds via radical translocation cascade
Wu, Shuo; et al, Science China: Chemistry, 2019, 62(11), 1507-1511

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Radical heteroarylation of unactivated remote C(sp3)-H bonds via intramolecular heteroaryl migration
Cao, Zhu; et al, Organic Chemistry Frontiers, 2021, 8(22), 6395-6399

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Relay C-H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones
Liu, Qing-Peng; et al, ACS Catalysis, 2023, 13(9), 5795-5807

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Water
2.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Copper(I)-catalyzed site-selective C(sp3)-H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T
Jin, Jianwen; et al, Nature Communications, 2021, 12(1),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Relay C-H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones
Liu, Qing-Peng; et al, ACS Catalysis, 2023, 13(9), 5795-5807

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Iminyl radical-triggered relay annulation for the construction of bridged aza-tetracycles bearing four contiguous stereogenic centers
Jiang, Kun; et al, Chemical Science, 2022, 13(24), 7283-7288

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Radical heteroarylation of unactivated remote C(sp3)-H bonds via intramolecular heteroaryl migration
Cao, Zhu; et al, Organic Chemistry Frontiers, 2021, 8(22), 6395-6399

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referenz
Remote C(sp3)-H vinylation via radical-mediated consecutive fission of C-H and C-C bonds
Niu, Tao; et al, Organic Chemistry Frontiers, 2020, 7(19), 2981-2985

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt
Referenz
Regioselective Sulfonylvinylation of the Unactivated C(sp3)-H Bond via a C-Centered Radical-Mediated Hydrogen Atom Transfer (HAT) Process
Yang, Shan; et al, Organic Letters, 2019, 21(12), 4837-4841

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referenz
Remote C(sp3)-H vinylation via radical-mediated consecutive fission of C-H and C-C bonds
Niu, Tao; et al, Organic Chemistry Frontiers, 2020, 7(19), 2981-2985

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 48 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Iminyl radical-triggered relay annulation for the construction of bridged aza-tetracycles bearing four contiguous stereogenic centers
Jiang, Kun; et al, Chemical Science, 2022, 13(24), 7283-7288

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Raw materials

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Preparation Products

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